4-(decyloxy)-N'-[(1Z)-1-phenylbutylidene]benzohydrazide
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Overview
Description
4-(Decyloxy)-N’-[(1Z)-1-phenylbutylidene]benzohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a decyloxy group, a phenylbutylidene moiety, and a benzohydrazide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(decyloxy)-N’-[(1Z)-1-phenylbutylidene]benzohydrazide typically involves multiple steps. One common method includes the reaction of 4-decyloxybenzohydrazide with 1-phenylbutanal under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency and minimize costs. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(Decyloxy)-N’-[(1Z)-1-phenylbutylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(Decyloxy)-N’-[(1Z)-1-phenylbutylidene]benzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(decyloxy)-N’-[(1Z)-1-phenylbutylidene]benzohydrazide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Decyloxy)benzohydrazide: This compound shares a similar core structure but lacks the phenylbutylidene moiety.
4-Decyloxybenzoic acid: Another related compound with a decyloxy group but different functional groups
Uniqueness
4-(Decyloxy)-N’-[(1Z)-1-phenylbutylidene]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C27H38N2O2 |
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Molecular Weight |
422.6 g/mol |
IUPAC Name |
4-decoxy-N-[(Z)-1-phenylbutylideneamino]benzamide |
InChI |
InChI=1S/C27H38N2O2/c1-3-5-6-7-8-9-10-14-22-31-25-20-18-24(19-21-25)27(30)29-28-26(15-4-2)23-16-12-11-13-17-23/h11-13,16-21H,3-10,14-15,22H2,1-2H3,(H,29,30)/b28-26- |
InChI Key |
QPUAHMKWAZNTAN-SGEDCAFJSA-N |
Isomeric SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C(/CCC)\C2=CC=CC=C2 |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN=C(CCC)C2=CC=CC=C2 |
Origin of Product |
United States |
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